3-Methyl-2-phenylpyridine

C–H Activation Regioselective Alkylation Rhodium Catalysis

3-Methyl-2-phenylpyridine (CAS 10273-90-2) is a disubstituted pyridine derivative featuring a methyl group at the 3-position and a phenyl group at the 2-position. It belongs to the 2-phenylpyridine class of heterocycles widely employed as directing groups in C–H activation chemistry, as ligands for transition metal complexes in OLEDs, and as building blocks in medicinal chemistry.

Molecular Formula C12H11N
Molecular Weight 169.22 g/mol
CAS No. 10273-90-2
Cat. No. B078825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-phenylpyridine
CAS10273-90-2
Molecular FormulaC12H11N
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C12H11N/c1-10-6-5-9-13-12(10)11-7-3-2-4-8-11/h2-9H,1H3
InChIKeyBJATUPPYBZHEIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-phenylpyridine (CAS 10273-90-2): A Methyl-Substituted 2-Phenylpyridine Scaffold for Regioselective Synthesis and Ligand Design


3-Methyl-2-phenylpyridine (CAS 10273-90-2) is a disubstituted pyridine derivative featuring a methyl group at the 3-position and a phenyl group at the 2-position. It belongs to the 2-phenylpyridine class of heterocycles widely employed as directing groups in C–H activation chemistry, as ligands for transition metal complexes in OLEDs, and as building blocks in medicinal chemistry. The compound is a colorless to light yellow liquid with a boiling point of 148°C (16 mmHg) and a density of 1.065 g/cm³ [1]. Its substitution pattern confers distinct steric and electronic properties that differentiate it from the parent 2-phenylpyridine and other regioisomeric analogs [2].

Why Unsubstituted or Differently Substituted 2-Phenylpyridines Cannot Substitute 3-Methyl-2-phenylpyridine in Critical Research Applications


Substitution pattern on the 2-phenylpyridine scaffold dictates steric hindrance, electronic distribution, and coordination geometry, which in turn control regioselectivity in C–H activation, emission wavelength and efficiency in OLED devices, and binding affinity in metal complexes. Simply swapping 3-methyl-2-phenylpyridine for the parent 2-phenylpyridine, the 4-methyl isomer, or the 5-methyl isomer introduces distinct steric environments that alter reaction outcomes [1], product selectivity [2], and device performance metrics. The evidence below quantifies these differences and establishes the functional uniqueness of the 3-methyl substitution pattern.

3-Methyl-2-phenylpyridine (10273-90-2): Quantitative Performance Differentiation Versus Closest Analogs


Exclusive Mono-alkylation vs. Mixed Mono/Doubly Alkylated Products in Rh-Catalyzed C–H Activation

In rhodium-catalyzed ortho-alkylation of 2-phenylpyridines with terminal alkenes, 3-methyl-2-phenylpyridine (1b) yields exclusively mono-alkylated products (2j–n), whereas the parent 2-phenylpyridine (1a) gives a 9:1 mixture of mono-alkylated (2a–i) and doubly alkylated products (3a–b). This outcome is attributed to steric hindrance imposed by the 3-methyl group, which blocks the second alkylation event [1].

C–H Activation Regioselective Alkylation Rhodium Catalysis

High Regioselectivity (19:1) in Phenyllithium Addition Favoring 2-Position over 6-Position

The reaction of phenyllithium with 3-picoline produces 3-methyl-2-phenylpyridine as the major product, with only trace amounts of 5-methyl-2-phenylpyridine detected. The isomer ratio was determined to be 19:1 by vapor phase chromatography and confirmed by IR and NMR spectroscopy [1]. This high 2-position selectivity is a direct consequence of the steric and electronic influence of the 3-methyl group.

Nucleophilic Addition Regioselectivity Arylpyridine Synthesis

Synthetic Yield: 91% from 5-Methyl-2-pyridine Fluorosulfonate via Nickel-Catalyzed Cross-Coupling

A preparative method using 5-methyl-2-pyridine fluorosulfonate and phenylzinc chloride in the presence of NiBr₂(PPh₃)₂ delivers 3-methyl-2-phenylpyridine in 91% isolated yield after silica gel chromatography. An alternative route via decarboxylative coupling yields 71% [1]. The high yield of the cross-coupling method demonstrates a practical and scalable synthesis of the target compound.

Cross-Coupling Nickel Catalysis Synthetic Yield

Electrochemical Properties: HOMO/LUMO of Ir(m-ppy)₃ Complex Enables Fine-Tuned OLED Performance

Cyclic voltammetry measurements reveal that the iridium(III) complex bearing 3-methyl-2-phenylpyridine ligands (Ir(m-ppy)₃) exhibits an ionization potential (HOMO) of 5.36 eV and electron affinity (LUMO) of 2.96 eV. In comparison, the unsubstituted Ir(ppy)₃ shows values of 5.40 eV (HOMO) and 3.02 eV (LUMO) [1]. The 0.04 eV reduction in HOMO and 0.06 eV reduction in LUMO reflect the electron-donating effect of the 3-methyl group, which subtly shifts energy levels to optimize charge injection and recombination in OLED devices.

OLED Cyclic Voltammetry Phosphorescent Dopant

Ligand-Enabled Anticancer Activity: Pt(II) Complex with H-MPy Shows Cytotoxicity Against Multiple Cancer Cell Lines

A platinum(II) complex bearing the 3-methyl-2-phenylpyridine ligand (Pt3) was evaluated for in vitro cytotoxicity against HeLa (cervical), MCF-7 (breast), Hep-G2 (hepatoma), and T-24 (bladder) cancer cell lines using the MTT assay. The complex exhibited selective cytotoxicity toward HeLa cells relative to normal HL-7702 hepatocytes. The free ligand 3-methyl-2-phenylpyridine also demonstrates antiproliferative activity with IC₅₀ values ranging from 1 to 92 μM across these four cell lines [REFS-1, REFS-2].

Anticancer Platinum Complex Cytotoxicity

Optimal Research and Industrial Use Cases for 3-Methyl-2-phenylpyridine (CAS 10273-90-2)


Selective C–H Activation: Achieving Exclusive Mono-functionalization of 2-Phenylpyridine Scaffolds

When mono-alkylation at the ortho-position of the phenyl ring is required without over-alkylation, 3-methyl-2-phenylpyridine is the preferred substrate. The 3-methyl group sterically blocks the second alkylation event, delivering exclusively mono-alkylated products (2j–n) under standard rhodium catalysis, whereas the parent 2-phenylpyridine yields a 9:1 mixture of mono- and doubly alkylated products [1]. This specificity simplifies purification and improves overall yield for subsequent synthetic steps.

Green Phosphorescent OLED Dopant Synthesis: Fine-Tuning Energy Levels for Enhanced Device Efficiency

Iridium(III) complexes incorporating 3-methyl-2-phenylpyridine as the cyclometalating ligand (Ir(m-ppy)₃) are widely used as green-emitting phosphorescent dopants in OLEDs. The methyl group at the 3-position lowers both HOMO (5.36 eV) and LUMO (2.96 eV) by approximately 0.04–0.06 eV relative to the unsubstituted Ir(ppy)₃ [1]. This subtle shift improves charge balance and reduces efficiency roll-off, making the ligand essential for optimizing high-efficiency OLED stacks [2].

Medicinal Chemistry: Building Block for Anticancer Metal Complexes

3-Methyl-2-phenylpyridine serves as a bidentate N,C-ligand for platinum(II) and platinum(IV) complexes with demonstrated cytotoxicity against HeLa, MCF-7, Hep-G2, and T-24 cancer cell lines. The free ligand itself exhibits antiproliferative activity with IC₅₀ values between 1 and 92 μM [REFS-3, REFS-4]. Researchers developing metallodrugs can utilize this ligand to introduce steric bulk and modulate the pharmacokinetic profile of the resulting complexes.

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